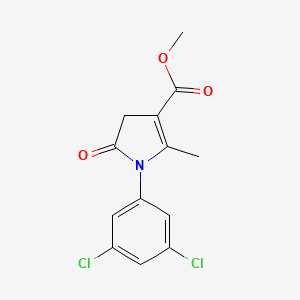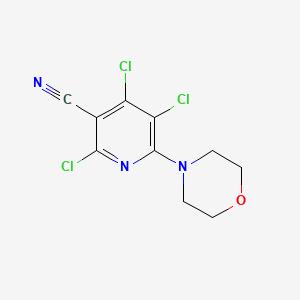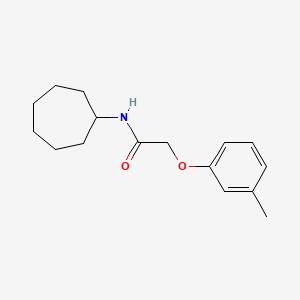![molecular formula C18H20N2O2S B5683805 (1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics. It has been found to be effective in treating chronic pain and is being studied extensively for its potential therapeutic applications.
作用机制
ABT-594 acts as a potent agonist at nicotinic acetylcholine receptors in the brain and spinal cord. This leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which help to reduce pain. ABT-594 also inhibits the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects:
ABT-594 has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain. In addition, ABT-594 has been found to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
ABT-594 has several advantages for lab experiments. It is a potent and selective agonist at nicotinic acetylcholine receptors, making it a useful tool for studying the role of these receptors in pain transmission. ABT-594 has also been found to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain, making it a useful tool for studying these conditions. However, ABT-594 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds that activate nicotinic acetylcholine receptors. In addition, ABT-594 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on ABT-594. One area of research is the development of more selective and potent agonists at nicotinic acetylcholine receptors. Another area of research is the development of drugs that target the downstream effects of nicotinic acetylcholine receptor activation, such as the release of neurotransmitters. Additionally, more research is needed to determine the safety and efficacy of ABT-594 in humans, particularly in the treatment of chronic pain. Finally, ABT-594 may have potential therapeutic applications beyond pain management, and further research is needed to explore these possibilities.
合成方法
The synthesis of ABT-594 involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate. This compound is then reacted with piperidine to form the corresponding piperidinylthioacetate. The final step involves the reaction of piperidinylthioacetate with acetic anhydride to form ABT-594.
科学研究应用
ABT-594 is being studied extensively for its potential therapeutic applications. It has been found to be effective in treating chronic pain, particularly neuropathic pain. ABT-594 has been shown to activate nicotinic acetylcholine receptors in the brain and spinal cord, leading to the release of various neurotransmitters that help to reduce pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain.
属性
IUPAC Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-9-13-6-7-15(11-19)20(10-13)18(22)17-8-14-4-2-3-5-16(14)23-17/h2-5,8,13,15H,6-7,9-11H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVACDRSCAQMY-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)

![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)